REACTION_CXSMILES
|
Cl[C:2]1[C:7]([NH:8][C:9](=[O:18])[C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[CH:6][CH:5]=[C:4]([Cl:19])[N:3]=1.C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[Cl:19][C:4]1[N:3]=[C:2]2[O:18][C:9]([C:10]3[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=3)=[N:8][C:7]2=[CH:6][CH:5]=1 |f:1.2.3|
|
Name
|
N-(2,6-Dichloro-pyridin-3-yl)-4-methoxy-benzamide
|
Quantity
|
3.86 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1NC(C1=CC=C(C=C1)OC)=O)Cl
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with additional water
|
Type
|
CUSTOM
|
Details
|
before drying overnight in vacuo
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The resulting solid was purified with silica gel flash chromatography (0-60% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)OC(=N2)C2=CC=C(C=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.67 mmol | |
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 59.1% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |